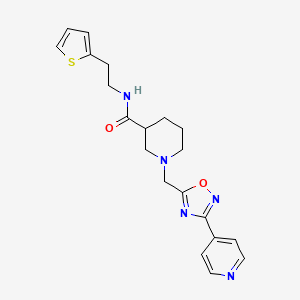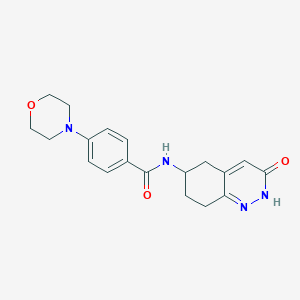
4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
The research on derivatives closely related to 4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide has shown significant potential in anticancer applications. For instance, compounds with similar structural features have been identified as novel inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling pathway involved in cell growth, proliferation, and survival. Such inhibitors demonstrate potent antiproliferative activities against various human cancer cell lines, including A549, HCT-116, U-87 MG, and KB, by significantly inhibiting tumor growth and PI3K/AKT/mTOR signaling in vivo and in vitro studies (Shao et al., 2014). Additionally, compounds featuring the morpholino moiety have shown interesting anticancer activities, suggesting their potential as novel antiproliferative agents (Nowak et al., 2014).
Synthetic Applications
Morpholino derivatives, including those related to the specific chemical , have been extensively studied for their synthetic applications. These compounds serve as crucial intermediates in the synthesis of a variety of biologically active molecules. For example, morpholine carboxylic acid derivatives have been synthesized and further elaborated into novel ring systems, demonstrating the versatility of morpholino-containing compounds in organic synthesis (King & Martin, 1991). Additionally, the structural characteristics of morpholine derivatives have been exploited in the design and synthesis of new antimicrobial agents, highlighting their broad applicability in medicinal chemistry (Devarasetty et al., 2019).
Propiedades
IUPAC Name |
4-morpholin-4-yl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-18-12-14-11-15(3-6-17(14)21-22-18)20-19(25)13-1-4-16(5-2-13)23-7-9-26-10-8-23/h1-2,4-5,12,15H,3,6-11H2,(H,20,25)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGLUNGHVJWXQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
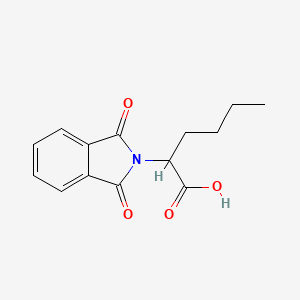
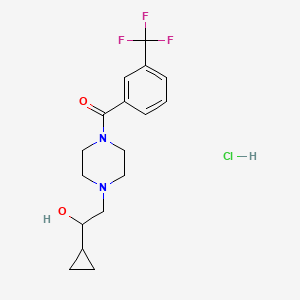
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)
![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)
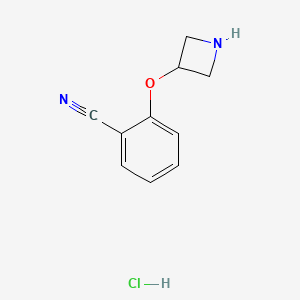



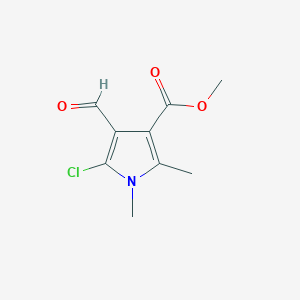
![benzyl 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2410003.png)
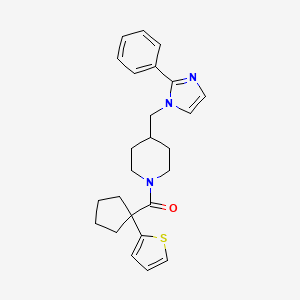

![2-Methyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2410007.png)
